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molecular formula C25H40O4 B070640 18-(Benzyloxy)-18-oxooctadecanoic acid CAS No. 189625-51-2

18-(Benzyloxy)-18-oxooctadecanoic acid

Cat. No. B070640
M. Wt: 404.6 g/mol
InChI Key: XVVPERDGHHTWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637647B2

Procedure details

A solution of 1,18-octadecanedioic acid (75 g, 0.24 mol), p-toluene sulfonic acid mono hydrate (2.27 g, 11.9 mmol) and benzyl alcohol (20.7 g, 0.19 mol) in toluene (2.75 L) was heated to reflux for 3 hr. Water was removed by azeotropic distillation during reflux. Celite (25 g) was added and the mixture was cooled to 40° C. and stirred for an additional hour. The mixture was purified by plug filtration through silica using toluene as mobile phase. Fractions containing 1,18-octadecanedioic acid mono benzyl ester was collected and the volume was reduced by vacuum distillation at 75° C. The solution was cooled to 50° C., heptane was added, and the mixture was cooled to 35° C. Upon crystallisation additional heptane was added over a period of 15 min. and finally the mixture was cooled to 10° C. for an additional hour. The product was collected by filtration, washed with heptane and dried in vacuum. Yield of 1,18-octadecanedioic acid mono benzyl ester was 34 g (35%).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
2.75 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:22])(=[O:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][C:18]([OH:20])=[O:19].O.[C:24]1([CH3:34])[CH:29]=[CH:28][C:27](S(O)(=O)=O)=[CH:26][CH:25]=1.C(O)C1C=CC=CC=1>C1(C)C=CC=CC=1>[CH2:34]([O:19][C:18](=[O:20])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([OH:22])=[O:21])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:1.2|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC(=O)O)(=O)O
Name
Quantity
2.27 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
20.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
2.75 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stirred for an additional hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hr
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Water was removed by azeotropic distillation
TEMPERATURE
Type
TEMPERATURE
Details
during reflux
ADDITION
Type
ADDITION
Details
Celite (25 g) was added
FILTRATION
Type
FILTRATION
Details
The mixture was purified by plug filtration through silica
ADDITION
Type
ADDITION
Details
Fractions containing 1,18-octadecanedioic acid mono benzyl ester
CUSTOM
Type
CUSTOM
Details
was collected
DISTILLATION
Type
DISTILLATION
Details
the volume was reduced by vacuum distillation at 75° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 50° C.
ADDITION
Type
ADDITION
Details
heptane was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 35° C
CUSTOM
Type
CUSTOM
Details
Upon crystallisation additional heptane
ADDITION
Type
ADDITION
Details
was added over a period of 15 min.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
finally the mixture was cooled to 10° C. for an additional hour
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
WASH
Type
WASH
Details
washed with heptane
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC(CCCCCCCCCCCCCCCCC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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